

Synthetic GALA Peptide: Application Notes and Protocols for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Garvicin KS, GakA

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Introduction

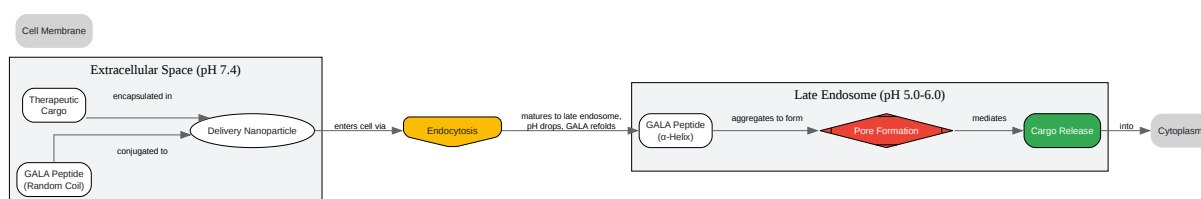
The synthetic GALA peptide is a 30-amino acid, pH-responsive fusogenic peptide designed to mimic the activity of viral fusion proteins. Its primary application in research and drug development lies in its ability to facilitate the endosomal escape of therapeutic molecules, such as siRNA, mRNA, proteins, and small molecule drugs, into the cytoplasm of target cells. This process is crucial for enhancing the efficacy of therapeutics that are internalized through endocytosis.

At physiological pH (around 7.4), the GALA peptide maintains a random coil conformation due to the electrostatic repulsion of its glutamic acid residues. However, upon exposure to the acidic environment of the late endosome (pH 5.0-6.0), these residues become protonated, triggering a conformational change to an amphipathic α -helix. This helical structure allows the peptide to insert into and disrupt the endosomal membrane, forming pores that release the co-administered therapeutic cargo into the cytoplasm.

Mechanism of Action

The functionality of the GALA peptide is predicated on a pH-triggered conformational change that leads to membrane disruption. At neutral pH, GALA is water-soluble and exists in a disordered state.^{[1][2]} The acidic environment of the endosome neutralizes the negatively charged glutamic acid residues, reducing electrostatic repulsion and inducing the peptide to

fold into an amphipathic α -helix.[1][2] This α -helical conformation enables GALA to insert into the endosomal membrane, where it aggregates to form transmembrane pores.[1][2][3] It is estimated that approximately 8 to 12 GALA monomers assemble to form a functional pore, which allows for the release of entrapped molecules from the endosome into the cytosol.[1][2][3]



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GALA peptide's pH-dependent mechanism of action for endosomal escape.

Quantitative Data

The following tables summarize key quantitative parameters related to the activity and application of the GALA peptide.

Table 1: Physicochemical and Mechanistic Properties of GALA Peptide

Parameter	Value	Experimental Condition	Reference
pH for α -helix transition	5.0 - 5.7	Circular Dichroism Spectroscopy	[4]
Pore-forming units	8 - 12 monomers	Mathematical Modeling of Leakage Kinetics	[3][4]
Apparent Association Constant (K_a) to vesicles at pH 5	$\sim 10^6 \text{ M}^{-1}$	Direct binding measurements	[5]
α -helical content at pH 5.0	36%	Circular Dichroism in sodium acetate buffer	[1]

Table 2: Efficacy of GALA-mediated siRNA Delivery

Delivery System	Target Gene	Cell Line / in vivo Model	ED ₅₀ / Silencing Efficiency	Reference
GALA/PEG ₂₀₀₀ -MENDssPalmE	CD31	Mouse Lung Endothelium (in vivo)	0.21 mg/kg	[6]
GALA-MEND with ssPalmE	Factor VII	Mouse Liver (in vivo)	$\sim 0.2 \text{ mg/kg}$	
HALA2 (GALA derivative)-siRNA nanoparticles	GAPDH	A549 cells	High gene silencing rate	[7]

Experimental Protocols

Protocol 1: Calcein Leakage Assay for Membrane Permeabilization

This assay quantitatively measures the ability of the GALA peptide to permeabilize lipid vesicles by monitoring the release of the fluorescent dye calcein.

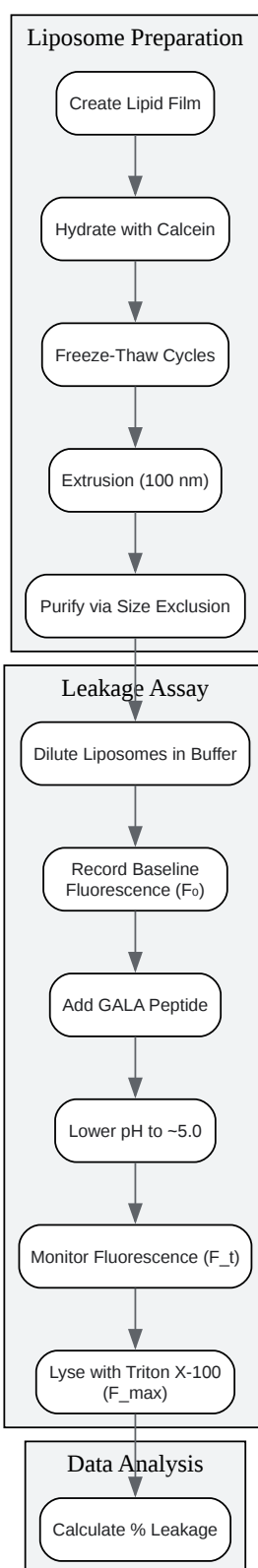
Materials:

- GALA peptide
- Lipids (e.g., POPC and POPG in a 4:1 molar ratio)
- Calcein
- HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
- Triton X-100 (20% solution)
- Size-exclusion chromatography column (e.g., Sephadex G-50)
- Extruder with 100 nm polycarbonate membranes
- Fluorometer

Procedure:

- Liposome Preparation:
 - Dissolve lipids in chloroform in a round-bottom flask.
 - Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
 - Dry the film under vacuum for at least 2 hours.
 - Hydrate the lipid film with a 50 mM calcein solution in HEPES buffer.
 - Subject the lipid suspension to 5-10 freeze-thaw cycles.
 - Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).
- Purification of Calcein-Loaded Liposomes:

- Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion column equilibrated with HEPES buffer.[8]
- Leakage Assay:
 - Dilute the calcein-loaded liposomes in HEPES buffer to a final lipid concentration of 25-50 μ M in a fluorescence cuvette.
 - Record the baseline fluorescence (F_0) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
 - Add the GALA peptide to the liposome suspension at the desired concentration.
 - Lower the pH of the solution to the desired acidic pH (e.g., 5.0) by adding a small, predetermined amount of acid.
 - Monitor the increase in fluorescence over time (F) as calcein is released and its self-quenching is relieved.
 - At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and measure the maximum fluorescence (F_{max}).
- Data Analysis:
 - Calculate the percentage of leakage at time t using the formula: $\% \text{ Leakage} = [(F_t - F_0) / (F_{\text{max}} - F_0)] * 100$



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Experimental workflow for the calcein leakage assay.

Protocol 2: GALA-mediated siRNA Transfection and Gene Knockdown Analysis

This protocol describes the use of GALA-modified nanoparticles for the delivery of siRNA to cultured cells and the subsequent quantification of target gene knockdown.

Materials:

- Cells cultured in appropriate medium
- GALA-modified siRNA-encapsulated nanoparticles (e.g., GALA-MENDs)
- Serum-free medium (e.g., Opti-MEM)
- Phosphate-buffered saline (PBS)
- RNA extraction kit
- Reverse transcriptase and reagents for cDNA synthesis
- qPCR master mix and primers for the target gene and a housekeeping gene
- Real-time PCR system

Procedure:

- Cell Seeding:
 - The day before transfection, seed cells in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.[\[9\]](#)
- Transfection:
 - On the day of transfection, dilute the GALA-siRNA nanoparticles to the desired final concentration in serum-free medium.
 - Remove the growth medium from the cells and wash once with PBS.

- Add the diluted nanoparticle suspension to the cells.
- Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.[9]
- After the incubation, add complete growth medium to each well.
- Incubation and Cell Lysis:
 - Incubate the cells for an additional 24-72 hours to allow for gene knockdown.
 - After the incubation period, lyse the cells directly in the wells for RNA extraction, following the protocol of the chosen RNA extraction kit.
- RNA Extraction and qPCR Analysis:
 - Extract total RNA from the cells.
 - Synthesize cDNA from the extracted RNA.
 - Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a stable housekeeping gene for normalization.[9]
 - Calculate the relative gene expression and the percentage of gene knockdown compared to control-treated cells (e.g., cells treated with nanoparticles containing a non-targeting control siRNA).

Protocol 3: Cytotoxicity Assessment using MTT Assay

This assay evaluates the potential cytotoxicity of the GALA peptide or GALA-modified nanoparticles by measuring the metabolic activity of treated cells.

Materials:

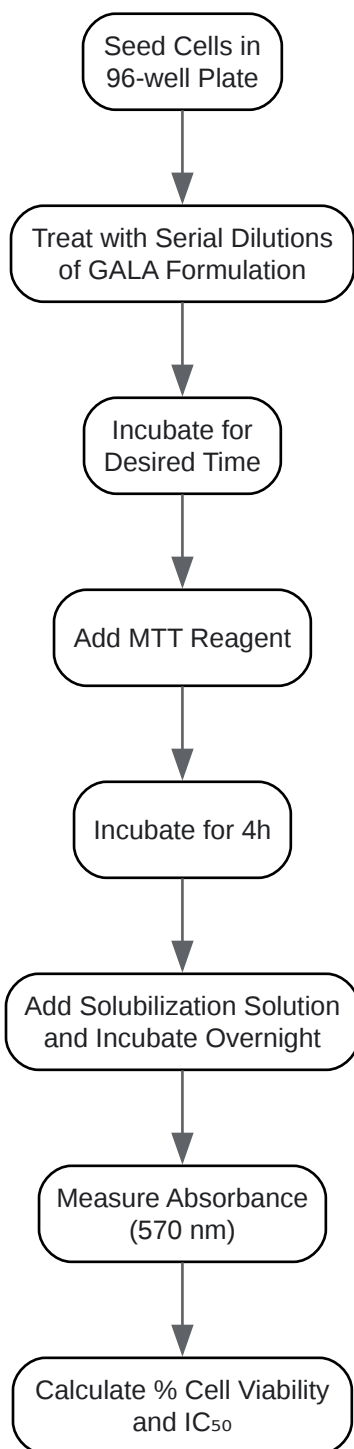
- Cells in culture
- GALA peptide or GALA-formulation
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well in 100 μ L of complete culture medium and incubate overnight.[\[10\]](#)
- Peptide/Nanoparticle Treatment:
 - Prepare serial dilutions of the GALA peptide or GALA-formulation in culture medium.
 - Remove the old medium from the cells and add 100 μ L of the peptide/nanoparticle dilutions to the respective wells. Include untreated cells as a negative control.
 - Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - After the incubation period, add 10 μ L of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).
 - Incubate the plate for 4 hours in a humidified atmosphere.
 - Add 100 μ L of the solubilization solution to each well.
 - Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
- Data Analysis:

- Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control cells.
- Plot the percentage of cell viability against the peptide concentration to determine the IC_{50} value (the concentration that inhibits 50% of cell viability).[\[10\]](#)



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Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

The synthetic GALA peptide is a versatile and potent tool for overcoming the endosomal barrier in drug and gene delivery. Its pH-dependent fusogenic properties allow for the efficient release of therapeutic cargo into the cytoplasm, thereby enhancing their biological activity. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively design, implement, and quantify the effects of GALA-based delivery systems in a variety of research applications.

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